2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide
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Overview
Description
2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and quinoline-3-carboxylic acid.
Condensation Reaction: The 2,3-dichloroaniline is reacted with quinoline-3-carboxylic acid in the presence of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or methanol, moderate temperatures.
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit histone deacetylase (HDAC) or kinases, which are involved in regulating gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,3-dichlorophenyl)quinoline-2-carboxamide
- 2-amino-N-(2,3-dichlorophenyl)quinoline-4-carboxamide
- 2-amino-N-(2,3-dichlorophenyl)quinoline-5-carboxamide
Uniqueness
2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical reactivity compared to its analogs. The position of the carboxamide group and the presence of chlorine atoms can significantly influence its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
2-amino-N-(2,3-dichlorophenyl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-11-5-3-7-13(14(11)18)21-16(22)10-8-9-4-1-2-6-12(9)20-15(10)19/h1-8H,(H2,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKMBALHKZRJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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